Ethyl 3-formyl-4-methoxybenzoate
Description
Ethyl 3-formyl-4-methoxybenzoate is an aromatic ester featuring a formyl group at position 3 and a methoxy group at position 4 of the benzene ring, with an ethyl ester at the carboxylate position. Key characteristics inferred from analogs include:
- Molecular weight: ~208.19 g/mol (based on methyl ester analog: 194.19 g/mol + ethyl group adjustment) .
- Functional groups: Formyl (electron-withdrawing), methoxy (electron-donating), and ethyl ester (moderate lipophilicity).
- Applications: Benzoate derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their reactivity in condensation and cyclization reactions .
Properties
IUPAC Name |
ethyl 3-formyl-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)8-4-5-10(14-2)9(6-8)7-12/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVZWEULABNSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348588 | |
| Record name | ethyl 3-formyl-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122136-03-2 | |
| Record name | ethyl 3-formyl-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-formyl-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-formyl-4-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-carboxy-4-methoxybenzoic acid.
Reduction: 3-hydroxymethyl-4-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-formyl-4-methoxybenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester and formyl groups.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-formyl-4-methoxybenzoate involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity.
Comparison with Similar Compounds
Methyl 3-Formyl-4-Methoxybenzoate (CAS: 145742-55-8)
Research Findings :
Ethoxylated Ethyl-4-Aminobenzoate (CAS: Not Provided)
Key Contrasts :
- The ethoxylated derivative’s large polyethylene glycol chain enhances water solubility but reduces compatibility with nonpolar solvents .
- The amino group in ethoxylated ethyl-4-aminobenzoate enables hydrogen bonding, unlike the formyl group in the target compound.
2-Ethoxy-4-Formylphenyl 3-Methylbenzoate (CAS: 443647-58-3)
Research Insights :
- Substituent positions critically influence electronic effects: The 3-formyl group in the target compound may enhance electrophilicity at the benzene ring compared to the 4-formyl derivative .
- The 3-methylbenzoate ester in CAS 443647-58-3 could reduce solubility in polar solvents compared to ethyl esters .
Biological Activity
Ethyl 3-formyl-4-methoxybenzoate, with the molecular formula and CAS number 122136-03-2, is an organic compound that has garnered attention for its potential biological activities. This article delves into the mechanisms of action, synthesis methods, and applications of this compound in various fields, supported by relevant research findings and data tables.
This compound is a derivative of benzoic acid characterized by a formyl group at the 3-position and a methoxy group at the 4-position on the benzene ring. Its unique structure allows it to participate in various chemical reactions, making it valuable in both synthetic chemistry and biological research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Electrophilic Nature : The formyl group acts as an electrophile, enabling it to participate in nucleophilic addition reactions, which can modify biomolecules such as proteins and nucleic acids.
- Influence on Enzyme Activity : This compound may influence enzyme-catalyzed reactions, particularly those involving ester and formyl groups. It has been shown to interact with enzymes that are crucial in metabolic pathways .
Synthesis Methods
This compound can be synthesized through several methods:
- Esterification : A common method involves the esterification of 3-formyl-4-methoxybenzoic acid with ethanol in the presence of a catalyst like sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion.
- Alternative Routes : Other synthetic routes may involve various reagents and conditions to optimize yield and purity, including continuous flow processes in industrial settings.
Biological Applications
This compound has been explored for its potential applications in several areas:
- Pharmaceutical Research : This compound is being investigated as a lead compound for drug development targeting various diseases due to its biological activity . Its ability to modulate enzyme activity may contribute to therapeutic effects.
- Antimicrobial Studies : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties. For example, related compounds have shown significant inhibition zones against bacterial strains, suggesting potential as antimicrobial agents .
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against various bacteria | |
| Enzyme Interaction | Modulates enzyme-catalyzed reactions | |
| Drug Development | Explored as a lead compound for drugs |
Case Studies
- Antimicrobial Activity : In a study evaluating the antimicrobial properties of fatty acid-derived compounds, this compound derivatives were tested against standard bacterial strains. The results indicated significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
- Enzyme Interaction Studies : Research has demonstrated that this compound influences specific metabolic pathways by interacting with key enzymes involved in cellular metabolism. These studies utilized spectroscopic methods to analyze binding interactions and enzymatic activity modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
